Physicochemical Property Comparison: N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide vs. N-(2,3-Dihydrobenzofuran-5-yl)furan-2-carboxamide and 5-Bromo Analogue
The target compound possesses a distinct physicochemical signature relative to its closest available structural comparators. Its molecular weight (271.31 g/mol) and computed lipophilicity (XLogP3 = 3.0) position it between the lighter, less lipophilic N-(2,3-dihydrobenzofuran-5-yl)furan-2-carboxamide (MW 229.23 g/mol) and the heavier, more lipophilic 5-bromo analogue (C16H16BrNO3, MW ~350.21 g/mol) [1]. The topological polar surface area (TPSA) of 51.5 Ų and a hydrogen bond donor count of 1 are identical to many analogues, but the combination of a propan-2-yl linker and a furan-2-carboxamide terminus creates a unique spatial arrangement not captured by these 2D descriptors [1].
| Evidence Dimension | Molecular weight, lipophilicity, and polar surface area |
|---|---|
| Target Compound Data | MW 271.31 g/mol, XLogP3 3.0, TPSA 51.5 Ų |
| Comparator Or Baseline | N-(2,3-Dihydrobenzofuran-5-yl)furan-2-carboxamide: MW 229.23 g/mol, XLogP3 not publicly available; 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide: MW ~350.21 g/mol |
| Quantified Difference | MW difference: +42.08 g/mol vs. lighter analogue; -78.90 g/mol vs. bromo analogue. XLogP3 difference: Not fully quantifiable due to missing comparator data. |
| Conditions | Computed properties from PubChem 2.1 release (2021.05.07) and vendor specifications. |
Why This Matters
The intermediate lipophilicity and molecular weight suggest this compound occupies a distinct physicochemical space that may translate to differential membrane permeability and oral absorption potential, relevant for in vitro assay design and lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91813473. Accessed Apr. 29, 2026. View Source
